5R,6R-Benzylpenicilloate Disodium Salt
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Overview
Description
5R,6R-Benzylpenicilloate Disodium Salt is a derivative of Benzyl Penicillinate Potassium Salt, an antibiotic substance produced by Penicillium species. This compound is known for its antibacterial properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5R,6R-Benzylpenicilloate Disodium Salt involves the reaction of Benzyl Penicillinate Potassium Salt with sodium ions to form the disodium salt. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5R,6R-Benzylpenicilloate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5R,6R-Benzylpenicilloate Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial resistance and enzyme inhibition.
Medicine: Investigated for its potential use in developing new antibiotics and antibacterial agents.
Industry: Utilized in the production of pharmaceuticals and as a preservative in certain formulations.
Mechanism of Action
The antibacterial activity of 5R,6R-Benzylpenicilloate Disodium Salt is primarily due to its ability to inhibit the synthesis of bacterial cell walls. The compound targets and binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .
Comparison with Similar Compounds
- Benzyl Penicillinate Potassium Salt
- Penicillin G
- Ampicillin
Comparison: 5R,6R-Benzylpenicilloate Disodium Salt is unique due to its specific disodium salt form, which enhances its solubility and stability compared to other similar compounds. Additionally, its antibacterial spectrum and mechanism of action are comparable to those of Penicillin G and Ampicillin, but it offers distinct advantages in terms of formulation and application .
Properties
CAS No. |
63448-72-6 |
---|---|
Molecular Formula |
C16H18N2Na2O5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
disodium;(2R,4R)-2-[(S)-carboxylato-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H20N2O5S.2Na/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t11-,12-,13-;;/m1../s1 |
InChI Key |
BXBRUCXVRNXAHL-MDWLSFMKSA-L |
Isomeric SMILES |
CC1([C@H](N[C@H](S1)[C@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+].[Na+] |
Synonyms |
[2R-[2α(R*),4β]]-4-carboxy-5,5-dimethyl-α-[(phenylacetyl)amino]-2-thiazolidineacetic Acid Disodium Salt; (αR,2R,4S)-4-Carboxy-5,5-dimethyl-α-[(2-phenylacetyl)amino]-2-Thiazolidineacetic Acid Sodium Salt |
Origin of Product |
United States |
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